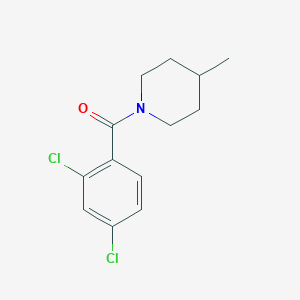

2-(5-Oxazolyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKIXYMHMGBOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Oxazolyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 2-(5-Oxazolyl)benzonitrile. It should be noted that while fundamental identifiers are established, detailed experimental data for many of its physicochemical and biological properties are not extensively reported in publicly available literature. This guide provides known data, supplemented with information on related compounds to offer a predictive context for researchers.

Executive Summary

This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to an oxazole ring at the 5-position. Its structure combines the chemical reactivity of a nitrile group with the bioisosteric potential of the oxazole ring, making it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known chemical properties, proposes a plausible synthetic route based on established organic chemistry principles, and discusses the potential for biological activity by examining related structures. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Chemical Properties

The fundamental chemical identifiers for this compound have been established. However, a comprehensive experimental characterization of its physical properties is not widely available.

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-oxazol-5-yl)benzonitrile | [1] |

| CAS Number | 1186127-13-8 | [1][2][3] |

| Molecular Formula | C₁₀H₆N₂O | [1][2][3] |

| Molecular Weight | 170.17 g/mol | [3] |

| Physical State | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available | [2] |

| Density | Data not available | [2] |

Spectroscopic and Analytical Data

Specific experimental spectra for this compound are not readily found in the surveyed literature. The following table provides expected ranges and characteristic signals based on the parent structures, benzonitrile and oxazole, which serve as a reference for researchers aiming to characterize this molecule.

| Technique | Parent Structure | Characteristic Signals | Reference |

| ¹H NMR | Benzonitrile | δ 7.4-7.7 ppm (aromatic protons) | [4][5] |

| Oxazole | δ ~7.1-8.0 ppm (heterocyclic protons) | N/A | |

| ¹³C NMR | Benzonitrile | δ ~118 ppm (-CN), δ ~112-133 ppm (aromatic carbons) | [4][6] |

| Oxazole | δ ~125-152 ppm (heterocyclic carbons) | N/A | |

| IR Spectroscopy | Benzonitrile | ~2220-2230 cm⁻¹ (C≡N stretch), ~3030-3100 cm⁻¹ (Aromatic C-H stretch), ~1450-1600 cm⁻¹ (C=C ring stretch) | [7][8][9] |

| Oxazole | ~1500-1650 cm⁻¹ (C=N and C=C stretch), ~1050-1150 cm⁻¹ (C-O-C stretch) | N/A | |

| Mass Spectrometry | Benzonitrile | [M]+ at m/z 103 | [10] |

| Oxazole Derivatives | Fragmentation often involves cleavage of the oxazole ring. | [11] |

Experimental Protocols

Plausible Synthetic Pathway

While a specific, detailed synthesis for this compound is not published, a plausible route can be conceptualized based on established methods for oxazole and benzonitrile synthesis.[12][13] A common approach involves the condensation and cyclization of precursors containing the necessary fragments. One potential strategy is the reaction of a 2-cyanobenzaldehyde derivative with a suitable reagent like tosylmethyl isocyanide (TosMIC) in the presence of a base.

Generalized Protocol:

-

Starting Material Preparation: A solution of 2-cyanobenzaldehyde is prepared in a suitable aprotic solvent (e.g., THF, DME).

-

Reagent Addition: Tosylmethyl isocyanide (TosMIC) is added to the solution, followed by the slow addition of a strong base such as potassium carbonate or potassium tert-butoxide at a controlled temperature.

-

Reaction: The mixture is stirred, typically at room temperature or with gentle heating, for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield this compound.

Caption: Plausible synthesis and purification workflow for this compound.

Standard Characterization Workflow

The identity and purity of synthesized this compound would be confirmed through a standard battery of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure, proton environments, and carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR analysis is performed to identify characteristic functional groups, most notably the sharp C≡N stretch of the nitrile and the C=N/C-O stretches of the oxazole ring.

-

Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final compound.

Biological Activity and Potential Applications

There is currently no specific research detailing the biological activity or signaling pathway modulation of this compound. However, the constituent scaffolds (benzonitrile and oxazole) are present in numerous biologically active compounds, suggesting potential areas for investigation.

-

Oxazole Derivatives: The oxazole ring is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer properties.[14]

-

Benzonitrile Derivatives: Various substituted benzonitriles have been explored as therapeutic agents. For example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has shown antiviral activity against picornaviruses by inhibiting an early event in viral replication.[15] Other derivatives, like 2-hydroxybenzonitrile, exhibit antimicrobial properties.[16]

Given this context, this compound could be a candidate for screening in antimicrobial, antiviral, or oncology assays. Its mechanism of action could potentially involve enzyme inhibition or interference with protein-protein interactions, leveraging the hydrogen bonding and aromatic stacking capabilities of its structure.

Caption: Logical diagram of potential research avenues for this compound.

Conclusion

This compound is a well-defined chemical entity whose full physicochemical and biological profile remains to be explored. This guide consolidates the known structural information and provides a predictive framework for its synthesis, characterization, and potential biological relevance based on analogous compounds. It serves as a foundational resource for researchers interested in exploring the utility of this molecule in drug discovery and materials science, highlighting a clear need for further experimental investigation to unlock its potential.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1186127-13-8 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzonitrile [webbook.nist.gov]

- 10. Benzonitrile [webbook.nist.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 13. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(5-Oxazolyl)benzonitrile (CAS 1186127-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this paper focuses on its fundamental properties, plausible synthetic routes based on established chemical principles, and the potential biological significance of its core structural motifs.

Core Compound Properties

This compound is a small molecule featuring a benzonitrile moiety linked to an oxazole ring at the 5-position. The nitrile group and the oxazole ring are both common pharmacophores, suggesting potential applications in drug discovery.

| Property | Value |

| CAS Number | 1186127-13-8 |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 2-(1,3-oxazol-5-yl)benzonitrile |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=COC=N2 |

Plausible Synthetic Methodologies

While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, its structure lends itself to established synthetic strategies for constructing the oxazole and benzonitrile moieties. A potential retrosynthetic analysis is presented below, followed by a discussion of relevant experimental protocols for analogous compounds.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach to the synthesis of this compound involves the formation of the oxazole ring as a key step. The van Leusen oxazole synthesis is a powerful and widely used method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols for Key Transformations

The following are generalized experimental protocols for the key reactions in the proposed synthesis, based on literature precedents for similar substrates.

Step 1: Synthesis of 2-Cyanobenzaldehyde from 2-Bromobenzaldehyde (Rosenmund-von Braun Reaction)

This reaction facilitates the introduction of the nitrile group onto the benzene ring.

-

Reactants: 2-bromobenzaldehyde, Copper(I) cyanide (CuCN), and a high-boiling polar solvent such as DMF or DMSO.

-

Procedure: 2-bromobenzaldehyde and a slight excess of CuCN are heated in the chosen solvent at reflux for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or distillation.

Step 2: Synthesis of this compound via the van Leusen Reaction

This is a reliable method for the formation of the 5-substituted oxazole ring.[1]

-

Reactants: 2-cyanobenzaldehyde, Tosylmethyl isocyanide (TosMIC), and a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol.

-

Procedure: To a solution of 2-cyanobenzaldehyde and TosMIC in methanol at room temperature, a slight excess of powdered potassium carbonate is added portion-wise. The reaction is typically stirred at room temperature or with gentle heating for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological data for this compound has been reported, the constituent chemical motifs are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for further chemical exploration in drug discovery.

The Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a versatile heterocyclic scaffold found in a variety of natural products and synthetic pharmaceuticals.[2] It is known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Derivatives of oxazole have been reported to exhibit a broad range of biological activities, including:

-

Anticancer: Oxazole-containing compounds have been investigated as inhibitors of various kinases and other targets in oncology.

-

Antibacterial and Antifungal: The oxazole nucleus is a key component of some antimicrobial agents.[2]

-

Anti-inflammatory: Certain oxazole derivatives have shown promise as anti-inflammatory agents.[3]

The Benzonitrile Group in Drug Design

The benzonitrile group can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions. It is often used as a bioisostere for other functional groups in drug design. Benzonitrile derivatives have been explored for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators.

Potential Signaling Pathway Interactions

Given the prevalence of oxazole and benzonitrile scaffolds in kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in cell proliferation, inflammation, and other disease processes. A generalized diagram of a kinase signaling pathway that could potentially be modulated by such a compound is presented below.

Caption: Hypothetical kinase signaling pathway potentially targeted by this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While specific data on this molecule is scarce, its synthesis can be reasonably proposed based on well-established chemical reactions. The presence of the oxazole and benzonitrile moieties suggests a range of possible biological activities that warrant exploration. This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds. Further experimental work is necessary to fully elucidate its chemical and biological properties.

References

A Technical Guide to the Spectroscopic Characterization of 2-(5-Oxazolyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Oxazolyl)benzonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the oxazole and benzonitrile moieties, which are found in various biologically active molecules. The precise characterization of its chemical structure is paramount for its application in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are essential tools for elucidating the molecular structure and confirming the identity of newly synthesized compounds.

This guide provides an in-depth overview of the expected spectral characteristics of this compound and the methodologies for their acquisition.

Predicted Spectral Data

In the absence of published experimental data, the following sections outline the predicted spectral features of this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.9 - 8.1 | Doublet | 1H | Aromatic CH (ortho to CN) |

| ~ 7.7 - 7.9 | Triplet | 1H | Aromatic CH |

| ~ 7.5 - 7.7 | Triplet | 1H | Aromatic CH |

| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic CH (ortho to oxazole) |

| ~ 7.8 | Singlet | 1H | Oxazole C2-H |

| ~ 7.2 | Singlet | 1H | Oxazole C4-H |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | Oxazole C5 |

| ~ 151 | Oxazole C2 |

| ~ 125 | Oxazole C4 |

| ~ 135 - 140 | Aromatic C (ipso-oxazole) |

| ~ 133 | Aromatic CH |

| ~ 132 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 118 | Aromatic CH |

| ~ 117 | Cyano C (CN) |

| ~ 112 | Aromatic C (ipso-CN) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic and Heteroaromatic C-H stretch |

| ~ 2230 - 2210 | Strong | C≡N (nitrile) stretch[1] |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1550 - 1450 | Medium-Strong | Oxazole C=N and C=C ring stretch |

| ~ 1100 - 1000 | Medium | C-O-C stretch (in oxazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 170.17 g/mol ), the following fragmentation patterns can be anticipated under electron impact (EI) ionization.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular ion) |

| 142 | [M - CO]⁺ |

| 115 | [M - CO - HCN]⁺ |

| 103 | [C₇H₅N]⁺ (Benzonitrile cation) |

| 76 | [C₆H₄]⁺ |

The fragmentation of oxazole rings can be complex, often involving rearrangements.[2] The benzonitrile moiety is expected to be relatively stable, with fragmentation of the oxazole ring being a likely initial step.[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a novel small organic molecule like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[5]

-

Transfer the solution to a 5 mm NMR tube.[5]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[5]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 45° pulse angle is often used to allow for a shorter relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[6]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.[7]

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[8]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI-MS, often a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.[8]

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal for the ion of interest.

-

Acquire the mass spectrum in the appropriate mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While experimental spectral data for this compound is not currently found in the public domain, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous structures, offer a valuable reference for researchers. The detailed experimental protocols provide a practical basis for obtaining high-quality spectral data. This comprehensive approach will aid in the unambiguous structural confirmation of this compound and facilitate its further investigation in scientific research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of 2-(5-Oxazolyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(5-Oxazolyl)benzonitrile. While this compound holds interest for its potential applications in medicinal chemistry and materials science, publicly available experimental data on its core physical characteristics remains limited. This document consolidates the available information from chemical databases and supplier safety data sheets, and where specific data is absent, it provides context based on the general properties of related benzonitrile and oxazole structures. This guide aims to serve as a foundational resource for researchers, highlighting both what is known and the existing gaps in the scientific literature, thereby identifying opportunities for further investigation.

Chemical Identity and Structure

This compound is an aromatic compound featuring a benzonitrile moiety substituted with an oxazole ring at the 2-position. The oxazole ring is attached via its 5-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1186127-13-8[1] |

| Molecular Formula | C₁₀H₆N₂O[1] |

| Molecular Weight | 170.17 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CN=CO2 |

| InChI Key | YWJWHADZOKLURG-UHFFFAOYSA-N |

Physical Properties

A thorough search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physical properties for this compound. The Safety Data Sheet (SDS) for this compound explicitly states "no data available" for several key physical parameters. This indicates that the compound may be a novel or less-studied chemical entity.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| Density | Data not available |

For context, benzonitrile, the parent compound, is a colorless liquid with a melting point of -13 °C and a boiling point of 191 °C. The introduction of the oxazole substituent would be expected to significantly increase the melting point due to increased molecular weight, polarity, and potential for intermolecular interactions. The solubility would be dependent on the chosen solvent, with expected moderate solubility in polar organic solvents.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons on the benzene and oxazole rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule, including the nitrile carbon.

-

IR (Infrared) Spectroscopy: Would exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

MS (Mass Spectrometry): Would show the molecular ion peak corresponding to the molecular weight of the compound (170.17 m/z).

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related compounds suggest plausible routes.

Logical Synthesis Workflow

A potential synthetic route could involve the coupling of a pre-formed oxazole ring with a benzonitrile precursor or the formation of the oxazole ring on a benzonitrile scaffold.

Caption: A logical workflow for the potential synthesis and characterization of this compound.

Key Experimental Steps (Hypothetical):

-

Van Leusen Oxazole Synthesis: A plausible method involves the reaction of an aldehyde (2-cyanobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in a solvent such as methanol.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to determine the consumption of starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent.

-

Purification: The crude product would likely be purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound would be confirmed using NMR, IR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, both the oxazole and benzonitrile moieties are present in numerous biologically active molecules.

-

Oxazole Derivatives: Are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Benzonitrile Derivatives: Have been investigated as enzyme inhibitors and for other therapeutic applications.

The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for drug discovery screening programs.

Caption: A conceptual diagram illustrating the potential interaction of this compound with a biological target.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifiers are known, but a significant amount of fundamental physical and chemical data is currently absent from the public domain. This guide summarizes the available information and provides a framework for future research. The primary areas for further investigation should include:

-

Synthesis and Characterization: Development and publication of a robust synthetic protocol and full characterization of the compound's physical and spectral properties.

-

Biological Screening: Evaluation of its potential biological activities, given the known pharmacological importance of its constituent chemical motifs.

The generation of this foundational data will be crucial for unlocking the potential applications of this compound in medicinal chemistry and other scientific fields.

References

A Technical Guide to 2-(5-Oxazolyl)benzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental physicochemical properties, proposes a detailed experimental protocol for its synthesis, and explores its potential biological activities based on structurally related molecules.

Core Molecular Data

This compound is a bifunctional molecule featuring a benzonitrile moiety linked to an oxazole ring. This combination of a polar nitrile group and an aromatic heterocyclic system suggests its potential for diverse chemical interactions and biological activities.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O | [1][2] |

| Molecular Weight | 170.17 g/mol | [2] |

| CAS Number | 1186127-13-8 | [1] |

Proposed Synthesis via Van Leusen Oxazole Synthesis

A robust and widely utilized method for the formation of oxazoles from aldehydes is the Van Leusen reaction.[3][4][5][6] This approach is proposed for the synthesis of this compound, starting from the readily available 2-cyanobenzaldehyde and utilizing tosylmethyl isocyanide (TosMIC).

Experimental Protocol

Reaction: Synthesis of this compound from 2-cyanobenzaldehyde and Tosylmethyl isocyanide (TosMIC).

Materials:

-

2-cyanobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 2-cyanobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

Synthetic Workflow

Potential Biological Activities and Screening Protocols

Based on Structurally Related Compounds:

-

PD-1/PD-L1 Inhibition: Biphenyl-1,2,3-triazol-benzonitrile derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[7][8][9] One of the most potent compounds reported has an IC50 value of 8.52 μM.[7][8]

-

Xanthine Oxidase Inhibition: A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, with the most potent compounds exhibiting IC50 values in the low micromolar range.[10]

Proposed Biological Screening Workflow

Given the potential activities inferred from related compounds, a general workflow for the initial biological evaluation of this compound is proposed.

Suggested Experimental Protocols for Screening:

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay can be used to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction. The assay typically involves incubating recombinant PD-1 and PD-L1 proteins, each labeled with a component of a FRET pair (e.g., a donor and an acceptor fluorophore), in the presence of the test compound. Inhibition of the interaction results in a decrease in the FRET signal.

Xanthine Oxidase Inhibition Assay: The inhibitory activity against xanthine oxidase can be determined by monitoring the enzymatic conversion of a substrate (e.g., xanthine) to uric acid, which can be measured spectrophotometrically by the increase in absorbance at a specific wavelength. The assay is performed in the presence and absence of the test compound to determine the extent of inhibition.

Conclusion

This compound is a readily accessible heterocyclic compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery. The proposed synthetic route via the Van Leusen oxazole synthesis offers a straightforward method for its preparation. While direct biological data is currently unavailable, the prevalence of the benzonitrile and oxazole motifs in potent bioactive molecules, particularly as inhibitors of PD-1/PD-L1 and xanthine oxidase, suggests that this compound warrants further investigation as a potential therapeutic agent. The proposed screening workflow provides a starting point for elucidating the biological activity of this promising scaffold.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1186127-13-8 [chemicalbook.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Oxazolyl)benzonitrile

- A comprehensive overview of the synthesis, properties, and potential applications of a key heterocyclic building block.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific historical discovery and initial synthesis of this compound are not extensively documented in publicly accessible literature, this paper constructs a probable and efficient synthetic route based on established methodologies. This guide includes a detailed experimental protocol for a plausible synthesis, a summary of its physicochemical properties with predicted spectral data, and a discussion of its potential applications. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, with the CAS Number 1186127-13-8, is a bifunctional molecule incorporating both a benzonitrile and an oxazole moiety. The benzonitrile group is a common precursor for various functional groups in organic synthesis and is a key structural element in numerous pharmaceuticals. The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic compounds. The combination of these two functionalities in a single molecule makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Due to the limited availability of primary literature on its discovery, this guide focuses on a practical and widely applicable synthetic method for its preparation: the Van Leusen oxazole synthesis.

Plausible Synthesis Pathway: The Van Leusen Reaction

A highly probable and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole.[1][2][3] For the synthesis of the title compound, the logical precursors are 2-cyanobenzaldehyde and TosMIC.

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via the Van Leusen reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Van Leusen oxazole synthesis.

Synthesis of this compound from 2-Cyanobenzaldehyde and TosMIC

Materials:

-

2-Cyanobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol at room temperature, add tosylmethyl isocyanide (1.1 eq).

-

To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1186127-13-8 |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic-H (H adjacent to CN and oxazole) |

| ~7.6-7.8 | m | 2H | Aromatic-H |

| ~7.9 | s | 1H | Oxazole-H (C2-H) |

| ~7.3 | s | 1H | Oxazole-H (C4-H) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Oxazole C2 |

| ~150 | Oxazole C5 |

| ~133-135 | Aromatic Quaternary-C |

| ~128-132 | Aromatic CH |

| ~125 | Oxazole C4 |

| ~117 | Nitrile (CN) |

| ~112 | Aromatic Quaternary-C (C attached to CN) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch (nitrile) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | C=N stretch (oxazole) |

| ~1100 | Strong | C-O-C stretch (oxazole) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 142 | [M - CO]⁺ |

| 115 | [M - HCN - CO]⁺ |

| 102 | [C₇H₄N]⁺ |

Potential Applications and Signaling Pathways

Given its structure, this compound is a promising scaffold for the development of novel therapeutic agents. The benzonitrile moiety can be a target for modification or can act as a key interaction point with biological targets. The oxazole ring is a known pharmacophore in many classes of drugs.

For instance, substituted benzonitriles and oxazoles have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The logical relationship for its potential use in drug discovery is outlined below.

Diagram of Potential Drug Discovery Logic

Caption: A logical workflow for the development of drug candidates from this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although its specific discovery and historical synthesis are not well-documented, established synthetic methods like the Van Leusen oxazole synthesis provide a reliable route for its preparation. This guide has provided a comprehensive overview of a plausible synthetic protocol, predicted physicochemical and spectral data, and the potential applications of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to Potential Research Areas for 2-(5-Oxazolyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(5-Oxazolyl)benzonitrile represents a novel chemical entity with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of promising research avenues for this molecule, drawing upon the well-established pharmacological profiles of its constituent oxazole and benzonitrile moieties. While direct experimental data for this compound is not yet available in the public domain, this document extrapolates potential biological activities, proposes detailed experimental protocols for its synthesis and evaluation, and visualizes hypothetical signaling pathways and experimental workflows. The objective of this whitepaper is to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this intriguing heterocyclic compound.

Introduction: The Therapeutic Promise of Oxazole and Benzonitrile Scaffolds

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][5][6][7]

Similarly, the benzonitrile scaffold, an aromatic ring bearing a nitrile group, is a key pharmacophore in numerous therapeutic agents.[8][9][10] The nitrile group is a versatile functional group that can participate in various biological interactions and serves as a valuable synthetic handle for the preparation of diverse derivatives.[8][11] Benzonitrile-containing molecules have shown efficacy as kinase inhibitors, antiviral agents, and antibacterial compounds.[8][12]

The unique conjunction of an oxazole ring and a benzonitrile moiety in this compound suggests a high probability of interesting and potentially potent biological activity. This document outlines key areas for investigation to elucidate the therapeutic utility of this compound.

Potential Research Areas and Therapeutic Targets

Based on the known activities of oxazole and benzonitrile derivatives, the following research areas are proposed for this compound:

Anticancer Activity

Both oxazole and benzonitrile derivatives have been extensively investigated as anticancer agents.[7][8][12] Potential mechanisms to explore for this compound include:

-

Kinase Inhibition: Many benzonitrile-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][12]

-

Tubulin Polymerization Inhibition: Certain classes of compounds bearing aromatic and heterocyclic motifs interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

-

Inhibition of Immune Checkpoints: The interaction between PD-1 and PD-L1 is a critical mechanism of immune evasion by cancer cells. Benzonitrile derivatives have been identified as inhibitors of this interaction.[8]

Antimicrobial Activity

The oxazole nucleus is a common feature in antimicrobial agents.[1][2][3] Research into the antimicrobial properties of this compound could focus on:

-

Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria to determine the spectrum of activity.

-

Antifungal Activity: Evaluation against pathogenic fungal strains.

-

Mechanism of Action Studies: Investigating potential targets such as essential enzymes in microbial metabolic pathways.

Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes implicated in disease.[13][14][15]

-

Cyclooxygenase (COX) Inhibition: Some oxazole derivatives, like oxaprozin, are known COX-2 inhibitors, suggesting potential anti-inflammatory applications.[1]

-

α-Glucosidase and α-Amylase Inhibition: Oxadiazole derivatives, structurally related to oxazoles, have shown potent inhibition of these enzymes, indicating a potential role in managing type 2 diabetes.[14]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: α-Keto oxazole derivatives are potent inhibitors of FAAH, an enzyme involved in the regulation of endocannabinoid signaling.[13]

Proposed Experimental Protocols

The following section details hypothetical experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(5-Oxazolyl)benzonitrile derivatives and analogs

An In-Depth Technical Guide to 2-(5-Oxazolyl)benzonitrile Analogs: A Case Study on 2,5-Disubstituted Benzoxazoles as Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic moieties such as oxazoles and the structurally related benzoxazoles are considered privileged scaffolds in medicinal chemistry. Their unique electronic properties and ability to form key interactions with biological targets have led to their incorporation into a wide array of therapeutic agents. The (oxazolyl)-phenyl fragment, in particular, is a component of novel compounds with immunosuppressive, antiviral, and anticancer properties. While public domain data on this compound is limited, the closely analogous 2,5-disubstituted benzoxazole scaffold has been extensively investigated, yielding potent and selective enzyme inhibitors.

This technical guide focuses on a well-documented series of 2-amino-5-arylbenzoxazole derivatives that have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system.[1] By examining this analog series, we can provide in-depth insights into the synthesis, structure-activity relationships (SAR), and mechanism of action that are highly relevant to researchers working on related chemical structures.

Biological Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[2][3] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is a promising therapeutic strategy for managing pain, inflammation, anxiety, and neurodegenerative disorders without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[3][4]

Mechanism of Action: FAAH Inhibition

The therapeutic effect of FAAH inhibitors is derived from their ability to prevent the breakdown of anandamide. This leads to an accumulation of AEA, which can then exert its biological effects primarily through the CB1 and CB2 receptors.

Synthesis of 2-Amino-5-Arylbenzoxazole Derivatives

The synthesis of the 2-amino-5-arylbenzoxazole core involves a multi-step process. A common route begins with the protection of 4-bromo-2-aminophenol, followed by a Suzuki coupling reaction to introduce the aryl group at the 5-position. Subsequent deprotection and cyclization with cyanogen bromide yield the final 2-amino-5-arylbenzoxazole scaffold.

Structure-Activity Relationship (SAR)

Systematic evaluation of 2,5-disubstituted benzoxazole derivatives has revealed key structural features that govern their potency as FAAH inhibitors.[1] The nature of the substituent at the 2-position of the benzoxazole ring is particularly critical for high-potency inhibition.

Quantitative Data: FAAH Inhibition

The following table summarizes the in vitro inhibitory activity of selected 2-amino-5-arylbenzoxazole derivatives against human FAAH (hFAAH). The data clearly demonstrates that compounds featuring an isoindoline group at the 2-position exhibit low nanomolar potency.

| Compound ID | 5-Aryl Substituent | 2-Amino Substituent | hFAAH IC₅₀ (nM)[1] |

| 1 | Phenyl | Amino | >10,000 |

| 2 | 4-Fluorophenyl | Amino | 4,200 |

| 3 | Pyridin-4-yl | Amino | 3,300 |

| 45 | Phenyl | Isoindoline | 10 |

| 46 | 4-Fluorophenyl | Isoindoline | 4 |

| 50 | Pyridin-4-yl | Isoindoline | 2 |

| 52 | 3-Fluorophenyl | Isoindoline | 5 |

Experimental Protocols

General Synthesis of 2-(Isoindolin-2-yl)-5-(pyridin-4-yl)benzo[d]oxazole (Compound 50)

This protocol is adapted from the procedures described for analogous compounds.[1]

Step A: Synthesis of tert-butyl (4-bromo-2-hydroxyphenyl)carbamate

-

To a solution of 4-bromo-2-aminophenol (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected aminophenol.

Step B: Synthesis of tert-butyl (2-hydroxy-5-(pyridin-4-yl)phenyl)carbamate

-

To a degassed mixture of the product from Step A (1.0 eq), 4-pyridinylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water solvent, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Heat the mixture at 90 °C under a nitrogen atmosphere for 4 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Step C: Synthesis of 2-amino-5-(pyridin-4-yl)phenol

-

Dissolve the product from Step B (1.0 eq) in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure to obtain the crude aminophenol hydrochloride salt, which can be used directly in the next step.

Step D: Synthesis of 5-(pyridin-4-yl)benzo[d]oxazol-2-amine

-

To a solution of the product from Step C (1.0 eq) in ethanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the 2-aminobenzoxazole core.

Step E: Synthesis of 2-(Isoindolin-2-yl)-5-(pyridin-4-yl)benzo[d]oxazole (Compound 50)

-

Combine the product from Step D (1.0 eq), 1,2-bis(bromomethyl)benzene (1.1 eq), and potassium carbonate (2.5 eq) in dimethylformamide (DMF).

-

Heat the reaction mixture to 80 °C for 3 hours.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the final compound by column chromatography to yield Compound 50.

In Vitro FAAH Inhibition Assay Protocol

This protocol is a generalized method for determining FAAH inhibitory activity.

-

Enzyme and Substrate Preparation:

-

Use human recombinant FAAH (hFAAH) expressed in a suitable cell line (e.g., HEK293).

-

Prepare a stock solution of the fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), in DMSO.

-

-

Assay Procedure:

-

Dispense the test compounds (dissolved in DMSO) into a 96-well microplate at various concentrations.

-

Add a pre-determined amount of hFAAH enzyme solution (in assay buffer, e.g., Tris-HCl pH 9.0) to each well containing the test compound.

-

Incubate the plate at 30 °C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

-

Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader. The fluorescence is generated upon cleavage of AAMCA by FAAH.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

The 2,5-disubstituted benzoxazole scaffold serves as an excellent surrogate for understanding the potential of related heterocyclic systems like this compound. The derivatives discussed herein are potent, low-nanomolar inhibitors of FAAH, a high-value therapeutic target for a range of central nervous system disorders and inflammatory conditions. The clear structure-activity relationships, established synthetic routes, and defined mechanism of action provide a robust foundation for further drug discovery efforts. Future work in this area could focus on optimizing the pharmacokinetic properties of these potent inhibitors to develop clinical candidates and exploring the application of the this compound core within this established pharmacophore.

References

- 1. 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-(5-Oxazolyl)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole moiety is a prominent heterocyclic scaffold found in a diverse array of biologically active compounds and natural products. Its presence is often associated with a wide range of pharmacological activities, making the development of efficient synthetic routes to novel oxazole derivatives a significant focus in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of 2-(5-Oxazolyl)benzonitrile, a molecule of interest for further chemical exploration and as a potential building block in the synthesis of more complex pharmaceutical agents. The protocols described herein are based on the well-established Van Leusen oxazole synthesis, a reliable and versatile method for the construction of the oxazole ring.

Synthetic Strategy: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4] The reaction proceeds via a multi-step sequence initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[1] This methodology is particularly advantageous due to the commercial availability of TosMIC and its tolerance of a wide variety of functional groups on the aldehyde starting material.[4]

For the synthesis of this compound, the proposed and most direct route involves the reaction of 2-cyanobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a protic solvent such as methanol.[1][4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Van Leusen reaction. The data is based on typical yields and conditions reported in the literature for similar aromatic aldehydes.[2][5]

| Parameter | Value | Reference |

| Starting Material | 2-Cyanobenzaldehyde | N/A |

| Reagent | Tosylmethyl isocyanide (TosMIC) | [1] |

| Base | Potassium Carbonate (K₂CO₃) | [1][4] |

| Solvent | Methanol | [4][5] |

| Reaction Temperature | Reflux (approx. 65 °C) | [4][5] |

| Reaction Time | 4-8 hours | [5] |

| Typical Yield | 70-85% (estimated) | [2][5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-cyanobenzaldehyde and TosMIC in methanol with potassium carbonate as the base.[1][5]

Materials:

-

2-Cyanobenzaldehyde (1.0 mmol, 1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Methanol (15-20 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-cyanobenzaldehyde (1.0 mmol) and tosylmethyl isocyanide (1.1 mmol).

-

Add anhydrous methanol (15-20 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.

-

To the stirred solution, add potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway for the synthesis of this compound and the general experimental workflow.

Caption: Van Leusen synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Applications of 2-(5-Oxazolyl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(5-Oxazolyl)benzonitrile represents a promising, yet underexplored scaffold in medicinal chemistry. The unique juxtaposition of the oxazole ring, a known pharmacophore present in numerous biologically active compounds, and the benzonitrile moiety, a versatile functional group and bioisostere, suggests significant potential for the development of novel therapeutic agents. While direct studies on this compound are limited, analysis of structurally related analogues provides a strong rationale for its investigation across various therapeutic areas. This document outlines potential applications, detailed experimental protocols for synthesis and biological evaluation, and hypothetical data based on related structures to guide further research.

The oxazole ring is a key component in a variety of natural products and synthetic pharmaceuticals, known to participate in hydrogen bonding and other non-covalent interactions with biological targets. Similarly, the benzonitrile group can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups in drug design. The combination of these two moieties in this compound offers a unique electronic and steric profile for potential interaction with a range of biological targets.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound and its derivatives are proposed as candidates for investigation in the following therapeutic areas:

-

Oncology: The 2-(heterocyclyl)benzonitrile scaffold has been implicated in the inhibition of key signaling pathways in cancer. For instance, related structures have shown potential as inhibitors of the Wnt/β-catenin pathway and as modulators of immune checkpoints like PD-1/PD-L1.

-

Selective Androgen Receptor Modulation (SARM): Phenyl-heterocycle scaffolds, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, have been patented for their activity as SARMs, suggesting a potential application in prostate cancer and other androgen-related conditions.

-

Antimicrobial Agents: Both oxazole and benzonitrile moieties are present in various compounds with demonstrated antibacterial and antifungal activities.

Data Presentation: Hypothetical Biological Activity

The following tables summarize hypothetical quantitative data for this compound (referred to as Compound 1) and its derivatives against various cell lines and targets. This data is extrapolated from published results for analogous compounds and should be used as a guide for experimental design.

Table 1: In Vitro Anticancer Activity (IC50, µM)

| Compound | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) |

| Compound 1 | 15.2 | 22.5 | 18.9 | 12.8 |

| Derivative 1a | 8.7 | 15.1 | 10.3 | 7.5 |

| Derivative 1b | 25.4 | 35.8 | 29.1 | 21.2 |

| Doxorubicin | 0.8 | 1.2 | 1.0 | 1.5 |

Table 2: PD-1/PD-L1 Interaction Inhibition (HTRF Assay)

| Compound | IC50 (µM) |

| Compound 1 | > 50 |

| Derivative 2a | 8.5 |

| Derivative 2b | 15.2 |

| BMS-202 (Control) | 0.01 |

Table 3: Androgen Receptor (AR) Binding Affinity

| Compound | Ki (nM) |

| Compound 1 | 98 |

| Derivative 3a | 25 |

| Dihydrotestosterone | 1.1 |

Experimental Protocols

Synthesis of this compound (Compound 1)

This protocol describes a potential synthetic route to this compound based on established methods for oxazole synthesis.

Materials:

-

2-Cyanobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of 2-cyanobenzaldehyde (1.0 mmol) in methanol (10 mL) at room temperature, add tosylmethyl isocyanide (1.1 mmol).

-

Add potassium carbonate (2.0 mmol) portion-wise to the reaction mixture.

-

Stir the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, A549, PC-3)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Hypothesized modulation of the Wnt/β-catenin pathway.

Application Notes and Protocols for 2-(5-Oxazolyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(5-Oxazolyl)benzonitrile as a versatile building block in organic synthesis. This document details its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. Included are detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

Introduction

This compound is a bifunctional heterocyclic compound featuring a reactive nitrile group and an oxazole ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of a variety of more complex molecular architectures. The nitrile group can serve as a precursor to amines, amides, tetrazoles, and other nitrogen-containing heterocycles, while the oxazole moiety can participate in various cycloaddition and cross-coupling reactions. Its structural rigidity and potential for engaging in hydrogen bonding and π-stacking interactions make it an attractive scaffold in the design of bioactive molecules and functional organic materials.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of substituted benzimidazoles and other fused heterocyclic systems. These structural motifs are prevalent in a wide range of biologically active compounds.

Synthesis of Benzimidazole Derivatives

A key transformation involving this compound is its reaction with substituted anilines to construct benzimidazole scaffolds. This reaction typically proceeds via a multi-step, one-pot synthesis involving the formation of an amidine intermediate followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(5-oxazolyl)benzamidines

This protocol details the formation of N-aryl-benzamidines from this compound, which are key intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles.

Reaction Scheme:

A synthetic pathway for N-aryl-2-(5-oxazolyl)benzamidines.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methylaniline)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry, argon-purged round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add the substituted aniline (1.1 eq) to the solution.

-

Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise while stirring. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Starting Material | Reagent | Product | Yield (%) |

| This compound | 4-Methylaniline | N-(4-Methylphenyl)-2-(5-oxazolyl)benzamidine | 75-85% |

| This compound | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-(5-oxazolyl)benzamidine | 70-80% |

Visualization of Synthetic Logic

The following diagram illustrates the logical workflow for utilizing this compound as a building block in a multi-step synthesis.

The Synthesis of Quinazoline Derivatives from 2-(5-Oxazolyl)benzonitrile and Amines: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the reaction of 2-(5-Oxazolyl)benzonitrile with amines to synthesize a variety of quinazoline derivatives has been compiled for researchers, scientists, and professionals in the field of drug development. These application notes and protocols provide a plausible synthetic pathway, experimental details, and potential applications of the resulting compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

While a direct, one-step reaction of this compound with amines is not prominently documented, a feasible multi-step synthetic route has been proposed based on established chemical transformations. This approach leverages the reactivity of 2-aminobenzonitrile derivatives as key intermediates in the formation of the quinazoline scaffold. The oxazole moiety is a valuable functional group in medicinal chemistry, and its incorporation into the quinazoline framework opens avenues for the development of novel therapeutic agents.

Proposed Synthetic Pathway

The conversion of this compound to quinazoline derivatives can be envisioned through a strategic sequence of reactions. The key is the introduction of a reactive handle ortho to the nitrile group, which facilitates the subsequent cyclization with an amine.

Figure 1: A proposed multi-step synthetic pathway for the conversion of a benzonitrile precursor to a quinazoline derivative via a 2-amino-(5-oxazolyl)benzonitrile intermediate.

Experimental Protocols